8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline
Description
8-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline is a sulfonylated quinoline derivative characterized by a spirocyclic 2-azaspiro[3.3]heptane moiety attached via a sulfonyl linker at the 8-position of the quinoline core.
Properties
IUPAC Name |
8-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-26(25,19-10-4-8-17-9-5-11-22-20(17)19)23-14-21(15-23)12-18(13-21)16-6-2-1-3-7-16/h1-11,18H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUESASGYISAYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline typically involves multiple steps:
Formation of the Spirocyclic Azaspiroheptane Moiety: This can be achieved through a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling with Quinoline: The final step involves coupling the spirocyclic sulfonyl intermediate with a quinoline derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or sulfonyl moieties, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or spirocyclic amine derivatives.
Substitution: Formation of alkylated or aminated quinoline derivatives.
Scientific Research Applications
8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Pharmacophore Similarity Analysis
highlights field and shape similarity scores between 8-quinoline derivatives and standard antipsychotics:
- Field similarity order for 8-quinoline derivatives: Clozapine < Risperidone < Ziprasidone < Ketanserin.
- Chlorination effects: Increases field similarity to ziprasidone for 8-quinolines (vs. decreases for 6-quinolines). Generally enhances similarity to risperidone and ketanserin .
Functional Comparisons with 6-Quinoline Derivatives
- Field similarity: 8-Quinoline derivatives exhibit higher similarity to ziprasidone than 6-quinoline analogues, suggesting positional isomerism critically impacts target engagement .
- Synthetic accessibility: 8-Sulfonylation methods (e.g., H-phosphonate-mediated C–H activation) are more efficient than traditional routes for 6-substituted quinolines .
Receptor-Binding and Therapeutic Implications
- B2-bradykinin receptor angioedema: 8-(Arylmethoxy)quinolines show efficacy, implying sulfonyl variants like the target compound could have overlapping applications .
- CB2 receptor modulation: Bis-sulfone cannabinoid ligands (e.g., Sch225336) share sulfonyl pharmacophores but lack quinoline cores, underscoring the target compound’s unique hybrid design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
